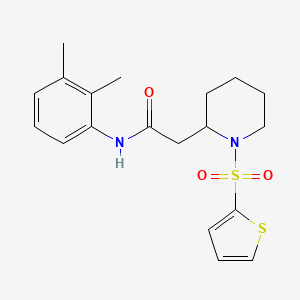
N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as Compound 14, is a novel small molecule that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has been synthesized using a specific method and has shown promising results in scientific research applications.
科学的研究の応用
Synthesis and Chemical Properties
The process of synthesizing compounds related to N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been explored in various studies. For instance, Guillaume et al. (2003) described a practical method for making related acetamide compounds, highlighting the process from bench synthesis to pilot production (Guillaume et al., 2003). Similarly, Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted acetamide derivatives, showcasing their biological activity against various enzymes (Khalid et al., 2014).
Pharmacological Characterization
The pharmacological aspects of compounds structurally similar to this compound have been studied. For example, Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, revealing its high affinity and potential for treating depression and addiction disorders (Grimwood et al., 2011).
Anticonvulsant Potential
Severina et al. (2020) explored the synthesis of thioacetamide derivatives as potential anticonvulsants. Their study provided insights into the compounds' interaction with biological targets and their moderate anticonvulsant activity in in vivo models (Severina et al., 2020).
Biodistribution and PET Ligand Potential
The biodistribution and potential of related compounds as PET ligands for investigating central neurokinin(1) receptors were examined by Mey et al. (2005), offering a promising avenue for in vivo visualization of specific receptors (Mey et al., 2005).
Biological Screening and Fingerprint Applications
Khan et al. (2019) conducted biological screening on a series of derivatives, evaluating their antibacterial, antifungal, and anthelmintic activity. This study also explored the compounds' application in latent fingerprint analysis, demonstrating their utility beyond pharmacological applications (Khan et al., 2019).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-14-7-5-9-17(15(14)2)20-18(22)13-16-8-3-4-11-21(16)26(23,24)19-10-6-12-25-19/h5-7,9-10,12,16H,3-4,8,11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHORRGZSLSSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2441541.png)
![Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2441545.png)
![Ethyl 4-[4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2441546.png)
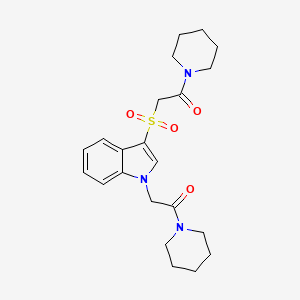

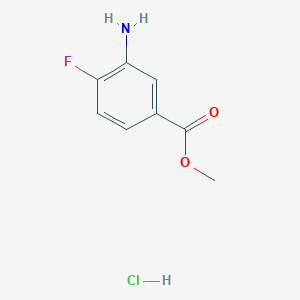

![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one](/img/structure/B2441555.png)
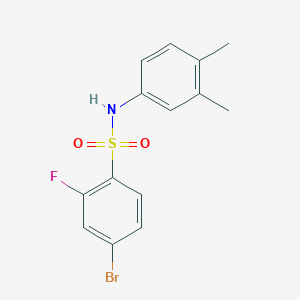
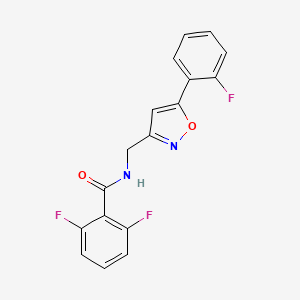
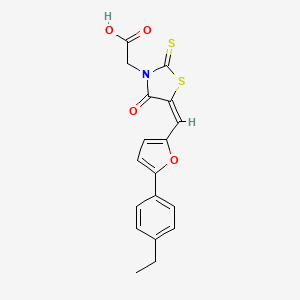
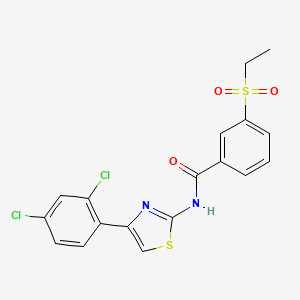

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2441564.png)